molecular formula C20H19ClN2O2 B3402546 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide CAS No. 1058454-23-1

2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide

Numéro de catalogue B3402546
Numéro CAS: 1058454-23-1
Poids moléculaire: 354.8 g/mol
Clé InChI: RMLABLQJXCKDKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of indolinone-based inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders.

Applications De Recherche Scientifique

2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has shown promising results as a BET inhibitor. BET inhibitors have been shown to suppress the expression of oncogenes, leading to the inhibition of tumor growth. This compound has been tested in preclinical models of various cancers, including acute myeloid leukemia, multiple myeloma, and prostate cancer, and has demonstrated potent antitumor activity (Ciceri et al., 2014; Delmore et al., 2011; Filippakopoulos et al., 2010).

Mécanisme D'action

2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide works by inhibiting the binding of BET proteins to acetylated histones, which are crucial for the regulation of gene expression. BET proteins contain two bromodomains that recognize acetylated lysine residues on histones, allowing them to recruit transcriptional machinery to specific genes. This compound binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. In addition, this compound has been reported to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines, such as TNF-α and IL-6 (Delmore et al., 2011). This compound has also been shown to improve glucose metabolism in obese mice by increasing insulin sensitivity and reducing hepatic glucose production (Belkina et al., 2016).

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. This compound has been shown to be more potent than other BET inhibitors, such as JQ1, in preclinical models of cancer (Ciceri et al., 2014). However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. In addition, this compound has a short half-life in the bloodstream, which may limit its therapeutic efficacy.

Orientations Futures

There are several future directions for the research on 2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide. One potential avenue is the development of more potent and selective BET inhibitors based on the indolinone scaffold. Another direction is the investigation of the combination therapy of this compound with other anticancer agents to enhance its therapeutic efficacy. Furthermore, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. The synthesis method of this compound involves several steps, and the final product is obtained as a white powder with high purity. This compound works by inhibiting the binding of BET proteins to acetylated histones, leading to the suppression of gene expression. This compound has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, this compound has some limitations, including its poor solubility in aqueous solutions and short half-life in the bloodstream. There are several future directions for the research on this compound, including the development of more potent and selective BET inhibitors and investigation of combination therapy with other anticancer agents.

Propriétés

IUPAC Name

2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-16-6-1-13(2-7-16)11-19(24)22-17-8-5-14-9-10-23(18(14)12-17)20(25)15-3-4-15/h1-2,5-8,12,15H,3-4,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLABLQJXCKDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Reactant of Route 4
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.